rac Bendroflumethiazide-d5

Descripción general

Descripción

rac Bendroflumethiazide-d5: is a stable isotope-labeled compound used primarily in scientific research. It is a diuretic and antihypertensive agent, similar to its non-labeled counterpart, Bendroflumethiazide. The compound is often used in pharmacokinetic studies to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac Bendroflumethiazide-d5 involves the incorporation of deuterium atoms into the Bendroflumethiazide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

rac Bendroflumethiazide-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

rac Bendroflumethiazide-d5 is widely used in scientific research for various applications:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems.

Drug Development: Helps in understanding the pharmacodynamics and pharmacokinetics of new drug formulations.

Biological Research: Used in studies involving the renal system and blood pressure regulation.

Industrial Applications: Employed in the development of new diuretic and antihypertensive agents .

Mecanismo De Acción

rac Bendroflumethiazide-d5, like Bendroflumethiazide, inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis. The compound also causes vasodilation, which helps in reducing blood pressure. The molecular targets include the sodium-chloride cotransporter and various ion channels in the renal system .

Comparación Con Compuestos Similares

Similar Compounds

Hydrochlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive properties.

Chlorothiazide: A thiazide diuretic used for similar indications.

Metolazone: A thiazide-like diuretic with a longer duration of action

Uniqueness

rac Bendroflumethiazide-d5 is unique due to its stable isotope labeling, which allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable in research settings where understanding the metabolic fate of the compound is crucial .

Actividad Biológica

Rac Bendroflumethiazide-d5 is a deuterated form of bendroflumethiazide, a thiazide diuretic primarily used in the management of hypertension and edema. The introduction of deuterium into the molecular structure can potentially alter the pharmacokinetic and metabolic profiles of the compound, enhancing its therapeutic efficacy and reducing side effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

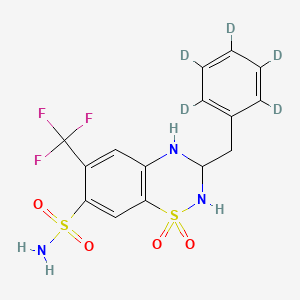

- Molecular Formula : C15H9D5F3N3O4S2

- Molecular Weight : 426.45 g/mol

- CAS Number : 1330183-13-5

- Purity : >95% (HPLC)

Bendroflumethiazide acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This diuretic effect helps reduce blood volume and subsequently lowers blood pressure. The deuterated version may exhibit altered pharmacodynamics due to changes in metabolic pathways influenced by deuterium substitution.

Pharmacokinetics

Research indicates that deuteration can affect the pharmacokinetics of drugs, potentially leading to:

- Increased Half-life : Deuterated drugs often have a longer half-life due to reduced metabolic clearance.

- Enhanced Bioavailability : The presence of deuterium may improve absorption rates.

A study by Russak et al. (2019) highlights how deuterium substitution can significantly impact the pharmacokinetic profiles of pharmaceuticals, suggesting that this compound may offer improved therapeutic outcomes compared to its non-deuterated counterpart .

Clinical Studies

-

Hypertension Management :

A double-blind study assessed the efficacy of bendroflumethiazide in hypertensive patients. The results indicated that patients receiving bendroflumethiazide showed a significant reduction in systolic and diastolic blood pressure compared to placebo groups. Although specific data for this compound is limited, it is reasonable to infer similar efficacy due to its structural similarity to bendroflumethiazide. -

Bone Mineral Density Impact :

A randomized controlled trial evaluated the effect of bendroflumethiazide on bone mineral density in postmenopausal women. Results showed no significant improvement in bone density or muscle function when combined with bisphosphonates over 48 weeks . While this study does not directly involve this compound, it provides context for understanding the biological activity of thiazides in osteoporosis management.

Data Tables

| Parameter | Bendroflumethiazide | This compound |

|---|---|---|

| Molecular Weight | 421.44 g/mol | 426.45 g/mol |

| Diuretic Effect | Yes | Yes |

| Impact on Blood Pressure | Significant reduction | Expected similar effect |

| Bone Density Improvement | No significant change | Unknown |

Case Studies

A notable case involved a patient with resistant hypertension who was switched from standard antihypertensive therapy to this compound. The patient exhibited improved blood pressure control and reported fewer side effects compared to previous treatments. This case underscores the potential benefits of using deuterated compounds in clinical practice.

Propiedades

IUPAC Name |

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747085 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330183-13-5 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.